molecular formula C7H12N2O2 B14467181 4-(4,5-Dihydro-1,3-oxazol-2-yl)morpholine CAS No. 65972-69-2

4-(4,5-Dihydro-1,3-oxazol-2-yl)morpholine

Cat. No.: B14467181
CAS No.: 65972-69-2
M. Wt: 156.18 g/mol
InChI Key: ICFHSWCDTICIIC-UHFFFAOYSA-N
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Description

4-(4,5-Dihydro-1,3-oxazol-2-yl)morpholine is a heterocyclic compound that features both oxazole and morpholine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Dihydro-1,3-oxazol-2-yl)morpholine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of β-hydroxy amides with reagents like Deoxo-Fluor® to form oxazolines, which can then be oxidized to oxazoles . The reaction conditions often include room temperature and the use of manganese dioxide as a catalyst for the oxidation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Scientific Research Applications

4-(4,5-Dihydro-1,3-oxazol-2-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4,5-Dihydro-1,3-oxazol-2-yl)morpholine involves its interaction with specific molecular targets. For instance, oxazole derivatives are known to bind to enzymes and receptors through non-covalent interactions, influencing various biological pathways . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Properties

CAS No.

65972-69-2

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

4-(4,5-dihydro-1,3-oxazol-2-yl)morpholine

InChI

InChI=1S/C7H12N2O2/c1-4-11-7(8-1)9-2-5-10-6-3-9/h1-6H2

InChI Key

ICFHSWCDTICIIC-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)N2CCOCC2

Origin of Product

United States

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